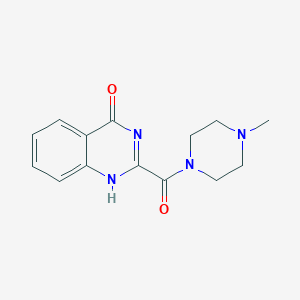![molecular formula C15H13N3O3S B252073 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide, also known as MOB sulfonamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been found to have a wide range of applications in various fields of study.
作用机制
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the maintenance of intracellular pH. Inhibition of carbonic anhydrase IX leads to a decrease in intracellular pH, which in turn leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase IX, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been found to inhibit the activity of other carbonic anhydrases as well. This inhibition has been found to have a variety of physiological effects, including the reduction of intraocular pressure, the treatment of glaucoma, and the prevention of osteoporosis.
实验室实验的优点和局限性
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also limitations to the use of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. In addition, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been found to be unstable in acidic conditions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide. One potential direction is the development of new derivatives of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide that have improved solubility and stability. Another potential direction is the study of the effect of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide on other carbonic anhydrases and their potential use in the treatment of other diseases. Finally, the use of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide in combination with other cancer therapies is an area of active research, and may lead to the development of new and more effective cancer treatments.
Conclusion
In conclusion, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of study, including neuroscience, cancer research, and drug discovery. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. While there are limitations to the use of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide in lab experiments, there are several future directions for the study of this compound that may lead to the development of new and more effective treatments for a variety of diseases.
合成方法
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide involves the reaction between 2-amino-5-methyl-1,3,4-oxadiazole and 4-nitrobenzenesulfonyl chloride in the presence of a base. This reaction yields N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide as a white solid with a high yield. The purity of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide can be improved by recrystallization from a suitable solvent.
科学研究应用
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of study, including neuroscience, cancer research, and drug discovery. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been shown to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition has been found to reduce the growth and proliferation of cancer cells, making N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide a potential candidate for cancer therapy.
属性
分子式 |
C15H13N3O3S |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O3S/c1-11-16-15(21-17-11)13-9-5-6-10-14(13)18-22(19,20)12-7-3-2-4-8-12/h2-10,18H,1H3 |
InChI 键 |
OOVZRTLHGPCWHJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)
![2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251992.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)

![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)